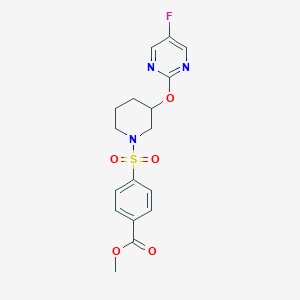

![molecular formula C16H15IO3 B2578984 3-碘-5-甲氧基-4-[(2-甲基苄基)氧基]苯甲醛 CAS No. 351066-40-5](/img/structure/B2578984.png)

3-碘-5-甲氧基-4-[(2-甲基苄基)氧基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

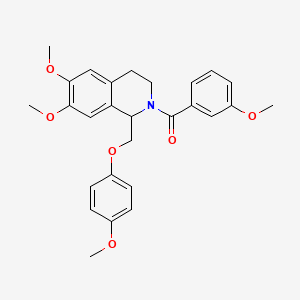

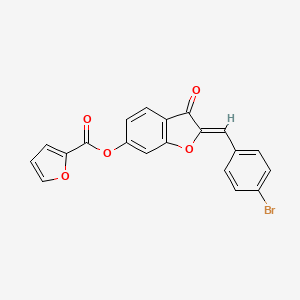

“3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16H15IO3 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of “3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde” is determined by its molecular formula, C16H15IO3 . The structure includes an iodine atom (I), a methoxy group (OCH3), a methylbenzyl group (C7H7), and a benzaldehyde group (C7H5O).Physical And Chemical Properties Analysis

“3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde” has a molecular weight of 382.19 . It has a predicted boiling point of 480.2±45.0 °C and a predicted density of 1.540±0.06 g/cm3 .科学研究应用

氧转移反应

感兴趣的化合物多少有些相关的甲氧基取代的苄基苯硫醚的氧化反应已被用来区分通过单电子转移反应的氧化剂和通过直接氧原子转移反应的氧化剂。这类研究提供了对各种氧化剂作用机理的见解,有助于理解有机反应机理和新合成方法的开发 (Lai, C. J., Lee, D. G., 2002)。

光谱研究和结构分析

光谱技术和晶体结构分析对于表征类似于“3-碘-5-甲氧基-4-[(2-甲基苄基)氧基]苯甲醛”的化合物至关重要。例如,通过质谱、红外光谱、核磁共振和 X 射线分析等方法合成和表征复杂分子有助于详细了解其结构和性质,有助于材料和药物的开发 (Özay, H., Yıldız, M., Ünver, H., Durlu, T. N., 2013)。

共聚反应和材料科学

研究新型丙烯酸酯与苯乙烯的共聚反应,包括合成与目标分子具有结构相似性的化合物,突出了开发具有定制性能的新型聚合材料的潜力。这一研究领域对于推进材料科学至关重要,为各种应用的创新材料的设计和合成提供了见解 (Whelpley, P. M., Bajramovic, S., Bracamontes, D. M., Buechner, G. A., Eremin, A., Kowalczyk, E. J., Lender, D. D., McCann, R., Schjerven, W. S., Kharas, G., 2019)。

合成中的区域选择性保护

类似于“3-碘-5-甲氧基-4-[(2-甲基苄基)氧基]苯甲醛”的分子中羟基的区域选择性保护是有机合成中的一项基本技术。该方法有助于逐步构建复杂分子,证明了保护基策略在药物和天然产物合成中的重要性 (Plourde, G., Spaetzel, R. R., 2002)。

作用机制

Target of Action

The primary targets of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde It’s known that benzylic halides, a group to which this compound belongs, typically interact with the respiratory system .

Mode of Action

The mode of action of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde It’s known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The specific biochemical pathways affected by 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde The compound’s benzylic halide group is known to react via an sn1 pathway , which could potentially affect various biochemical pathways.

Result of Action

The specific molecular and cellular effects of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde It’s known that benzylic halides can undergo free radical bromination, nucleophilic substitution, and oxidation .

属性

IUPAC Name |

3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJXAHMRXLGCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

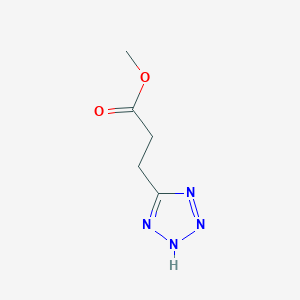

![3-(5-Chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2578902.png)

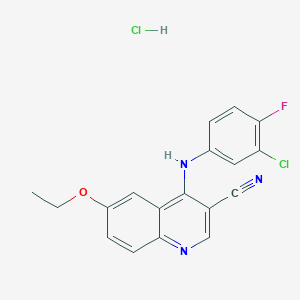

![2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2578903.png)

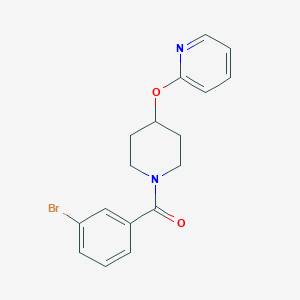

![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)

![2-{[2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2578909.png)

![methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2578920.png)